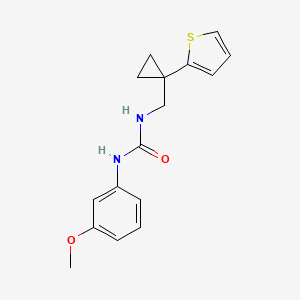![molecular formula C8H13F3N2O2 B2799579 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) CAS No. 1059700-17-2](/img/structure/B2799579.png)
3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) is a versatile small molecule scaffold with a molecular weight of 340.22 g/mol. It is a bicyclic compound featuring a nitrogen atom in its structure, making it a valuable building block in organic synthesis.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules, as a reagent in organic synthesis, and as a tool in medicinal chemistry for drug discovery and development.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P305+P351+P338, and others .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-3,6-diazabicyclo[3.1.1]heptane with trifluoroacetic acid under controlled conditions to yield the bis(trifluoroacetic acid) derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of amines.
Mecanismo De Acción
The mechanism by which 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
3-Methyl-3,6-diazabicyclo[3.1.1]heptane
3,6-Diazabicyclo[3.1.1]heptane
Bis(trifluoroacetic acid) derivatives of other bicyclic compounds
Uniqueness: 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) is unique due to its specific structural features, which make it particularly useful in certain synthetic applications. Its bicyclic structure and the presence of trifluoroacetic acid groups contribute to its reactivity and versatility.
Propiedades
Número CAS |
1059700-17-2 |
|---|---|
Fórmula molecular |
C8H13F3N2O2 |
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
3-methyl-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.C2HF3O2/c1-8-3-5-2-6(4-8)7-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7) |
Clave InChI |
FBMMTPHXLBFSNI-UHFFFAOYSA-N |
SMILES |
CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


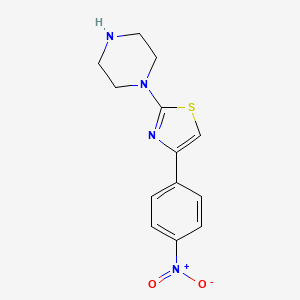
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)
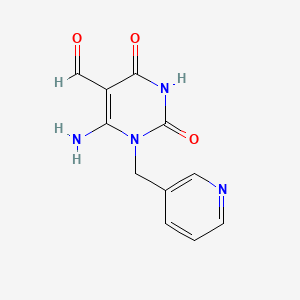
![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)

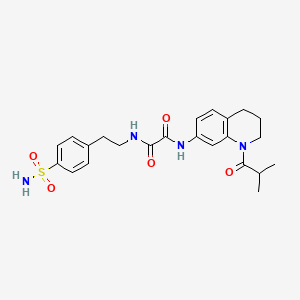
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)
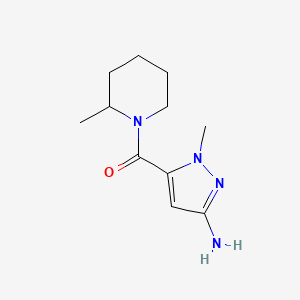
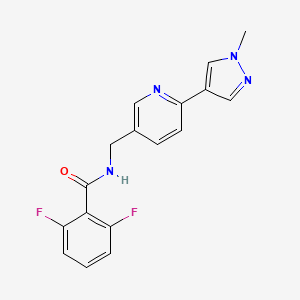
![5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2799516.png)
